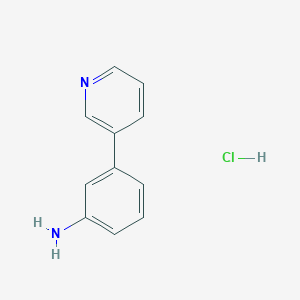

3-(Pyridin-3-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Pyridin-3-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Pyridin-3-yl)aniline hydrochloride, with the chemical formula C11H11ClN2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C11H11ClN2

- CAS Number: 1049789-92-5

- Molecular Weight: 220.67 g/mol

The compound features a pyridine ring attached to an aniline moiety, which contributes to its reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound acts through various mechanisms depending on the biological target:

- Nicotinic Acetylcholine Receptor Modulation: It has been studied as a potential modulator of α7 nicotinic acetylcholine receptors (nAChRs). In vitro assays demonstrated that certain derivatives could enhance receptor activity when combined with agonists like nicotine, indicating potential use in neurodegenerative diseases where cholinergic signaling is impaired .

- FLT3 Inhibition: The compound has shown promise as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). Studies have reported that modifications to the aniline structure can significantly affect its inhibitory potency against FLT3, highlighting its potential as an anticancer agent .

Anticancer Properties

The anticancer activity of this compound has been evaluated through various assays:

- Cell Viability Assays: Compounds derived from 3-(Pyridin-3-yl)aniline were tested against multiple cancer cell lines, including MV4-11 (AML) and BJ (normal fibroblast). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. Its derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing moderate antibacterial effects. The presence of halogen substituents in the structure appears to enhance these activities .

Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 3-(Pyridin-3-yl)aniline hydrochloride

- CAS Number : 1049789-92-5

- Molecular Formula : C11H11ClN2

- Molecular Weight : 206.67 g/mol

- Purity : Typically ≥95%

The compound features a pyridine ring attached to an aniline structure, which is significant for its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent. It has been identified as a component in the development of inhibitors targeting various kinases, particularly FMS-like tyrosine kinase 3 (FLT3). The presence of the pyridine moiety enhances binding affinity and selectivity towards these targets, making it valuable in cancer research.

Case Study : In a study focused on developing FLT3 inhibitors, compounds incorporating the 3-(pyridin-3-yl)aniline structure exhibited significant inhibitory activity against FLT3 in cellular assays. The structure was crucial for maintaining activity, as modifications that removed or altered this moiety resulted in loss of efficacy .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules.

Applications :

- Coupling Reactions : The aniline component can participate in palladium-catalyzed coupling reactions, facilitating the formation of diverse organic compounds.

- Functionalization : The pyridine ring can be modified through electrophilic substitution reactions, enabling the introduction of various functional groups.

Materials Science

In materials science, this compound is explored for its potential use in creating conductive polymers and organic electronic materials. The compound's structural features allow it to contribute to the electronic properties of polymeric materials.

Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

The biological activity of this compound stems from its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of biochemical pathways relevant to disease mechanisms.

Propriétés

IUPAC Name |

3-pyridin-3-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1-8H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSQJYILCLNYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.